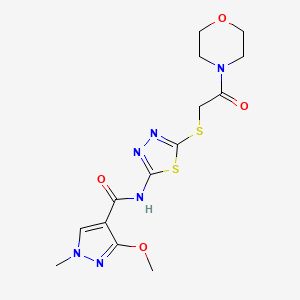

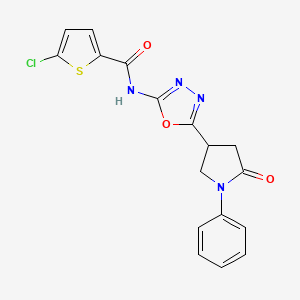

![molecular formula C15H19N3OS B3017093 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 2097897-09-9](/img/structure/B3017093.png)

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various biological activities, including inhibition of carbonic anhydrase isoenzymes and potential antidepressant effects. These compounds typically feature a pyrazole ring and a thiophene moiety, which are common in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the pyrazole ring and the attachment of various substituents to achieve the desired biological activity. For example, a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were synthesized and examined as inhibitors of carbonic anhydrase isoenzymes, which are relevant in cancer research . Similarly, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as NMR, mass spectra, and FT-IR. For instance, the novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was characterized and its three-dimensional structure was confirmed by single crystal X-ray diffraction studies . These techniques would be essential in confirming the structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through various reactions. For example, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize related structures . Additionally, the development of new reactions for carbon-sulfur bond formation, as seen in the synthesis of a former antiasthma drug candidate, demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and solubility, are important for their potential use as drugs. The compound mentioned in paper was found to be thermally stable up to 190°C. The solubility and solvent effects on structural parameters are also studied to understand the behavior of these compounds in different environments, which is crucial for drug formulation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research into thiophene-based compounds, including structures similar to 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide, has shown significant activity in the field of heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been used to create a variety of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of thiophene-based compounds in chemical synthesis (Mohareb et al., 2004). Similarly, pyrazole-thiophene-based amide derivatives have been synthesized using different methodologies, leading to the development of compounds with potential applications in various fields due to their unique structural and electronic features (Kanwal et al., 2022).

Structural and Computational Analysis

Structural and computational analyses have been pivotal in understanding the properties of thiophene and pyrazole derivatives. For instance, compounds incorporating thiophene and pyrazole units have been characterized through crystallography and Hirshfeld surface analysis, providing insights into their molecular structures and intermolecular interactions. This kind of analysis is crucial for designing new compounds with desired physical and chemical properties (Kumara et al., 2018).

Antimicrobial and Cytotoxic Activity

Thiophene and pyrazole derivatives have been explored for their antimicrobial and cytotoxic activities, demonstrating the potential of these compounds in medicinal chemistry. Research has shown that certain thiophene-based pyrazoles exhibit significant antibacterial and antifungal activities, which could be leveraged in the development of new antimicrobial agents (Sowmya et al., 2018). Additionally, some pyrazole and pyrazolopyrimidine derivatives have been identified as potent anti-tumor agents, suggesting their potential in cancer therapy research (Gomha et al., 2016).

Novel Synthetic Pathways

The development of novel synthetic pathways using thiophene and pyrazole moieties has expanded the toolbox of organic synthesis. For example, new procedures for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones from N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides showcase the innovative approaches being explored in the synthesis of complex heterocyclic structures (Vicentini et al., 1994).

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit selective inhibition potential, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage

Result of Action

Similar pyrazole derivatives have shown to display superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin b deoxycholate .

Action Environment

It’s known that the reaction of similar compounds proceeds under specific conditions, such as reflux conditions under an argon atmosphere in a 2-ethoxyethanol–water mixture .

Eigenschaften

IUPAC Name |

4-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-11-9-14(20-10-11)15(19)17-12-3-5-13(6-4-12)18-8-2-7-16-18/h2,7-10,12-13H,3-6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBOGLMKXWYCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)

![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B3017025.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)